molecular formula C11H16O B140747 1-(2-Prop-2-enylcyclohexen-1-yl)ethanone CAS No. 132079-97-1

1-(2-Prop-2-enylcyclohexen-1-yl)ethanone

Cat. No.: B140747
CAS No.: 132079-97-1
M. Wt: 164.24 g/mol
InChI Key: RGJLBCUQQPOKQT-UHFFFAOYSA-N
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Description

1-(2-Prop-2-enylcyclohexen-1-yl)ethanone is an organic compound characterized by an ethanone (acetyl) group attached to a cyclohexene ring substituted with a prop-2-enyl (allyl) moiety at the 2-position. This structure combines the reactivity of the α,β-unsaturated ketone system with the conformational flexibility of the cyclohexene ring. The allyl group may confer electrophilic reactivity, enabling participation in cycloaddition or conjugate addition reactions, while the cyclohexene ring could influence steric and electronic characteristics .

Properties

CAS No.

132079-97-1

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-(2-prop-2-enylcyclohexen-1-yl)ethanone

InChI

InChI=1S/C11H16O/c1-3-6-10-7-4-5-8-11(10)9(2)12/h3H,1,4-8H2,2H3

InChI Key

RGJLBCUQQPOKQT-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(CCCC1)CC=C

Canonical SMILES

CC(=O)C1=C(CCCC1)CC=C

Synonyms

Ethanone, 1-[2-(2-propenyl)-1-cyclohexen-1-yl]- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituted Phenyl Ethanones

Compounds such as 1-(2-propoxyphenyl)ethanone (CAS 7191-38-0) and 1-(2-thienyl)-1-propanone feature aromatic or heteroaromatic rings directly bonded to the ethanone group. Unlike the target compound, these lack the cyclohexene backbone but share ketone functionality, influencing their solubility and spectral properties (e.g., strong IR absorption at ~1700 cm⁻¹ for the carbonyl group) .

JWH-250 (2-(2-methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone) is another ethanone derivative with a methoxyphenyl and indole substituent.

Cyclohexene and Allyl-Substituted Compounds

(2E)-1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone (from ) shares the prop-2-enyl group but incorporates a pyrrolidine ring. This comparison suggests that the allyl group in the target compound may enhance reactivity in Michael additions or Diels-Alder reactions .

Physical and Chemical Properties

A comparative analysis of key properties is outlined below:

Compound Name Molecular Formula Key Substituents Physical State (Pure Form) Notable Reactivity/Applications References
1-(2-Prop-2-enylcyclohexen-1-yl)ethanone C₁₁H₁₄O Cyclohexene, allyl, ethanone Not reported Hypothesized: Cycloaddition reactions N/A
JWH-250 C₂₂H₂₅NO₂ Indole, methoxyphenyl, ethanone White powder Psychoactive; no therapeutic use
1-(2-propoxyphenyl)ethanone C₁₁H₁₄O₂ Propoxy, phenyl, ethanone Not reported Intermediate in organic synthesis
1-(4-Hydroxyphenyl)-2-(4-methoxyphenyl)ethanone C₁₅H₁₄O₃ Hydroxyphenyl, methoxyphenyl White solid Stereospecific synthesis applications

Key Observations :

  • The cyclohexene ring in the target compound may reduce crystallinity compared to planar aromatic analogs, affecting melting points .
  • Allyl substitution could increase susceptibility to oxidation or polymerization compared to saturated analogs .

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